molecular formula C15H17NO4 B11836887 Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)-

Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)-

Cat. No.: B11836887
M. Wt: 275.30 g/mol
InChI Key: YWPUUIKSHYFOIZ-CQSZACIVSA-N
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Description

Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)- is a complex organic compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol . This compound is characterized by the presence of a cyano group, a phenylmethoxy group, and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)- typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.

    Introduction of the phenylmethoxy group: This step often involves etherification reactions where a phenol derivative reacts with an alkyl halide.

    Esterification: The final step involves the formation of the methyl ester group through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)- exerts its effects involves interactions with specific molecular targets and pathways. The cyano group, for example, can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active carboxylic acids. These interactions can modulate various biochemical processes, making the compound valuable in research and development.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, propyl ester: Similar structure but with a propyl ester group.

Uniqueness

Hexanoic acid, 6-cyano-5-oxo-3-(phenylmethoxy)-, methyl ester, (3R)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The (3R) configuration also adds to its stereochemical uniqueness, influencing its interactions with chiral environments in biological systems.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

methyl (3R)-6-cyano-5-oxo-3-phenylmethoxyhexanoate

InChI

InChI=1S/C15H17NO4/c1-19-15(18)10-14(9-13(17)7-8-16)20-11-12-5-3-2-4-6-12/h2-6,14H,7,9-11H2,1H3/t14-/m1/s1

InChI Key

YWPUUIKSHYFOIZ-CQSZACIVSA-N

Isomeric SMILES

COC(=O)C[C@@H](CC(=O)CC#N)OCC1=CC=CC=C1

Canonical SMILES

COC(=O)CC(CC(=O)CC#N)OCC1=CC=CC=C1

Origin of Product

United States

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